molecular formula C11H20O B12618012 3-Tert-butyl-5-methylhex-1-yn-3-ol CAS No. 919516-04-4

3-Tert-butyl-5-methylhex-1-yn-3-ol

Cat. No.: B12618012
CAS No.: 919516-04-4
M. Wt: 168.28 g/mol
InChI Key: VCHFNNHYSNBOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₁H₂₀O, with a molecular weight of 168.28 g/mol. The alkyne group contributes to unique electronic properties, such as increased acidity of the propargylic hydrogen compared to alkenes or alkanes [1].

Properties

CAS No.

919516-04-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-tert-butyl-5-methylhex-1-yn-3-ol

InChI

InChI=1S/C11H20O/c1-7-11(12,8-9(2)3)10(4,5)6/h1,9,12H,8H2,2-6H3

InChI Key

VCHFNNHYSNBOHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#C)(C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-methylhex-1-yn-3-ol typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 3-methyl-1-butyne with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

Industrial production of 3-Tert-butyl-5-methylhex-1-yn-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-methylhex-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

3-Tert-butyl-5-methylhex-1-yn-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-methylhex-1-yn-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Tert-butyl-5-methylhex-1-yn-3-ol with structurally related compounds from the provided evidence and other analogs:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
3-Tert-butyl-5-methylhex-1-yn-3-ol N/A C₁₁H₂₀O Tertiary alcohol, alkyne Bulky tert-butyl, terminal alkyne
1-Butanol, 3-methoxy-3-methyl- 56539-66-3 C₆H₁₄O₂ Primary alcohol, ether Methoxy branch, linear chain
tert-Butyl (3aS,7aR)-5-oxo-octahydro-1H-indole-1-carboxylate 143268-07-9 C₁₃H₂₁NO₃ Ester, cyclic ketone Cyclohexane-fused indole, tert-butyl

Key Observations :

  • Steric Effects: The tert-butyl group in the target compound and the indole-derived ester (CAS 143268-07-9) creates steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to less hindered analogs like 1-Butanol, 3-methoxy-3-methyl- [2].
  • Functional Group Reactivity : The alkyne in 3-Tert-butyl-5-methylhex-1-yn-3-ol enables reactions like hydrogenation to alkanes or cycloadditions, absent in the other compounds.
  • Solubility: The tertiary alcohol and bulky substituents likely decrease water solubility compared to the primary alcohol in 1-Butanol, 3-methoxy-3-methyl- (C₆H₁₄O₂), which has polar ether and alcohol groups [1].

Physicochemical and Environmental Properties

Property 3-Tert-butyl-5-methylhex-1-yn-3-ol (Inferred) 1-Butanol, 3-methoxy-3-methyl- () tert-Butyl Indole Ester ()
Boiling Point High (due to tert-butyl) Moderate (~150–170°C) Likely high (cyclic structure)
LogP (Lipophilicity) High (tert-butyl, alkyne) Moderate (polar groups) High (ester, tert-butyl)
Environmental Persistence Unknown; alkyne may reduce stability Not classified as PBT/vPvB [1] No data

Notes:

  • The alkyne group in the target compound may enhance biodegradability compared to purely hydrocarbon tert-butyl analogs, though this remains speculative without direct data.
  • The absence of PBT/vPvB classification for 1-Butanol, 3-methoxy-3-methyl- suggests that linear alcohols with polar groups are less environmentally persistent than highly branched analogs [1].

Biological Activity

3-Tert-butyl-5-methylhex-1-yn-3-ol is a compound with notable biological activity, primarily investigated for its potential therapeutic properties and interactions with biological systems. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Characteristics:

  • IUPAC Name: 3-tert-butyl-5-methylhex-1-yn-3-ol
  • Molecular Formula: C11H20O
  • Molecular Weight: 168.28 g/mol
  • CAS Number: 919516-04-4

The compound features a tertiary butyl group and a hydroxyl group, contributing to its unique reactivity and biological interactions. The synthesis typically involves the alkylation of a suitable alkyne precursor, such as 3-methyl-1-butyne with tert-butyl chloride under strong basic conditions like sodium hydride in anhydrous environments.

The biological activity of 3-tert-butyl-5-methylhex-1-yn-3-ol is attributed to its interaction with various molecular targets, particularly enzymes involved in oxidative stress. It may function as an inhibitor or activator of these enzymes, thereby influencing biochemical pathways associated with inflammation and oxidative damage.

Potential Mechanisms Include:

  • Antioxidant Activity: The compound may inhibit oxidative stress by interacting with reactive oxygen species (ROS) and modulating antioxidant enzyme activity.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

Biological Activity Studies

Several studies have investigated the biological effects of 3-tert-butyl-5-methylhex-1-yn-3-ol, highlighting its potential in various fields:

Study FocusFindings
Antimicrobial Activity Exhibited significant inhibition against various bacterial strains, suggesting potential as a natural preservative or therapeutic agent.
Anti-inflammatory Properties Reduced levels of pro-inflammatory cytokines in vitro, indicating a mechanism for alleviating inflammatory responses.
Enzyme Interaction Showed competitive inhibition of specific enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy .

Case Studies

  • Antioxidant Effects in Cellular Models:
    A study demonstrated that treatment with 3-tert-butyl-5-methylhex-1-yn-3-ol reduced oxidative stress markers in cultured human cells. This effect was linked to enhanced expression of endogenous antioxidant enzymes.
  • In Vivo Anti-inflammatory Study:
    In animal models of induced inflammation, administration of the compound resulted in decreased swelling and pain responses compared to control groups. Histopathological analysis revealed reduced inflammatory cell infiltration in tissues treated with the compound.

Comparison with Similar Compounds

The unique structural features of 3-tert-butyl-5-methylhex-1-yn-3-ol differentiate it from related compounds such as 3-tert-butyl-5-methylhex-1-en-3-ol and others. The presence of the triple bond and hydroxyl group enhances its reactivity and interaction potential.

Compound NameStructural FeaturesBiological Activity
3-Tert-butyl-5-methylhex-1-en-3-olAlkene instead of alkyneReduced anti-inflammatory effects compared to the alkyne variant
3-Tert-butyl-5-methylhexanolsSaturated structureLower reactivity; less significant biological activity observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.